REACTION_CXSMILES
|
[CH:1]1[CH:6]=[C:5]([CH:7](C2C=CC(O)=CC=2)C2C=CC(O)=CC=2)[C:4]([C:22]([OH:24])=O)=[CH:3][CH:2]=1.S(=O)(=O)(O)O>O>[CH:22]1[O:24][CH:7]=[C:5]2[C:4]=1[CH:3]=[CH:2][CH:1]=[CH:6]2
|
Name
|
|
Quantity
|
20 g
|
Type
|
reactant
|
Smiles
|
C1=CC=C(C(=C1)C(C2=CC=C(C=C2)O)C3=CC=C(C=C3)O)C(=O)O
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
1L
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ice water
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dry 250 mL round bottom flask equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
FILTRATION
|
Details
|
The green solid was then filtered
|
Type
|
WASH
|
Details
|
washed with 1 L of cold water
|
Type
|
CUSTOM
|
Details
|
dried for 15-20 min.
|
Duration
|
17.5 (± 2.5) min
|
Type
|
CUSTOM
|
Details
|
before being used in the Diels-Alder reaction
|
Name
|
|
Type
|
|
Smiles
|
C=1OC=C2C=CC=CC12
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |